molecular formula C16H13ClN2O B11844876 6-Chloro-3-(4-methylbenzyl)quinazolin-4(3H)-one CAS No. 302913-30-0

6-Chloro-3-(4-methylbenzyl)quinazolin-4(3H)-one

Cat. No.: B11844876
CAS No.: 302913-30-0
M. Wt: 284.74 g/mol
InChI Key: CXRHMTNJWVIWJC-UHFFFAOYSA-N
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Description

6-Chloro-3-(4-methylbenzyl)quinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a chloro group and a methylbenzyl group in this compound may influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(4-methylbenzyl)quinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-aminobenzamide and 4-methylbenzyl chloride.

    Formation of Intermediate: The 2-aminobenzamide reacts with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride to form the quinazolinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(4-methylbenzyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinazolinone derivatives with higher oxidation states.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: New quinazolinone derivatives with different substituents replacing the chloro group.

Scientific Research Applications

6-Chloro-3-(4-methylbenzyl)quinazolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex quinazolinone derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(4-methylbenzyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways.

    Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    6-Chloroquinazolin-4(3H)-one: Lacks the 4-methylbenzyl group, which may affect its biological activity.

    3-(4-Methylbenzyl)quinazolin-4(3H)-one: Lacks the chloro group, which may influence its chemical reactivity.

Uniqueness

6-Chloro-3-(4-methylbenzyl)quinazolin-4(3H)-one is unique due to the presence of both the chloro and 4-methylbenzyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

302913-30-0

Molecular Formula

C16H13ClN2O

Molecular Weight

284.74 g/mol

IUPAC Name

6-chloro-3-[(4-methylphenyl)methyl]quinazolin-4-one

InChI

InChI=1S/C16H13ClN2O/c1-11-2-4-12(5-3-11)9-19-10-18-15-7-6-13(17)8-14(15)16(19)20/h2-8,10H,9H2,1H3

InChI Key

CXRHMTNJWVIWJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=C(C=C3)Cl

Origin of Product

United States

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